COX-2 Binding Affinity (Ki) vs. Functional Inhibition (IC50) Divergence
Kadsulignan N exhibits a strong binding affinity for COX-2 with a Ki of 72.24 nM, as determined by affinity-ultrafiltration mass spectrometry [1]. However, in a functional enzyme inhibition assay, it demonstrates only weak inhibitory activity with an IC50 of 600.54 μM, representing a >8,000-fold divergence between binding and inhibition [2]. This contrasts sharply with potent COX-2 inhibitors such as celecoxib (IC50 ~40 nM) or LM-4108 (IC50 0.06 μM), which show consistent low-nanomolar binding and inhibition values [3]. The divergent profile of kadsulignan N makes it a valuable tool compound for investigating allosteric modulation, ligand-biased signaling, or binding without catalytic inhibition—research applications for which potent COX-2 inhibitors are unsuitable .
| Evidence Dimension | COX-2 ligand binding affinity |
|---|---|
| Target Compound Data | Ki = 72.24 nM |
| Comparator Or Baseline | Potent COX-2 inhibitors (celecoxib IC50 ~40 nM; LM-4108 IC50 0.06 μM) |
| Quantified Difference | Binding affinity (Ki) is 72.24 nM, but functional inhibition (IC50) is 600.54 μM (>8,000-fold divergence) |
| Conditions | In vitro enzyme inhibition assay; affinity-ultrafiltration LC-MS |
Why This Matters
This unique binding-inhibition divergence profile distinguishes kadsulignan N from conventional COX-2 inhibitors and positions it as a specialized research tool for studying non-catalytic COX-2 pharmacology.
- [1] Zhang XY, et al. Discovery of cyclooxygenase-2 inhibitors from Kadsura coccinea by affinity ultrafiltration mass spectrometry and the anti-inflammatory activity. Fitoterapia. 2021;151:104872. doi:10.1016/j.fitote.2021.104872 View Source
- [2] InvivoChem. Kadsulignan N Biological Activity Data (IC50 600.54 μM against COX-2). Accessed 2026. View Source
- [3] InvivoChem. LM-4108 Product Data (COX-2 inhibitor with IC50 0.06 μM). Accessed 2026. View Source
